2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Description
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C27H23ClFN3O3S and its molecular weight is 524.01. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Quinazoline derivatives are known for their broad spectrum of biological activities, including antimicrobial properties. Studies on similar compounds have demonstrated significant antimicrobial efficacy, which suggests potential research applications in developing new antimicrobial agents. For instance, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, showcasing their antifungal and antibacterial activities. Such research underlines the importance of quinazoline derivatives in medicinal chemistry, particularly in the synthesis of compounds with potential applications in combating microbial infections (Patel & Patel, 2010).
Potential as Antimicrobial Agents
The structural versatility of quinazoline derivatives allows for the exploration of their antimicrobial potential. Desai et al. (2011) synthesized a series of quinazolinone and 4-thiazolidinone hybrids, screening them for in vitro antibacterial and antifungal activities. These compounds displayed promising results against a range of microbial strains, indicating the potential of quinazoline derivatives as a scaffold for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Evaluation as Anti-inflammatory and Analgesic Agents
Beyond antimicrobial applications, quinazoline derivatives have also been evaluated for their anti-inflammatory and analgesic activities. Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives and assessed their potential anti-inflammatory and analgesic activity, highlighting the multifaceted applications of these compounds in therapeutic research (Farag et al., 2012).
Antitubercular Activity
The fight against tuberculosis (TB) has also benefited from research into quinazoline derivatives. Marvadi et al. (2020) designed, synthesized, and evaluated a series of quinoline-6-carboxamides for their antitubercular activity, demonstrating their potential in developing new treatments against Mycobacterium tuberculosis (Marvadi et al., 2020).
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClFN3O3S/c1-16(2)14-30-25(34)18-5-12-22-23(13-18)31-27(32(26(22)35)21-10-8-20(29)9-11-21)36-15-24(33)17-3-6-19(28)7-4-17/h3-13,16H,14-15H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSUPGFVPAAPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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